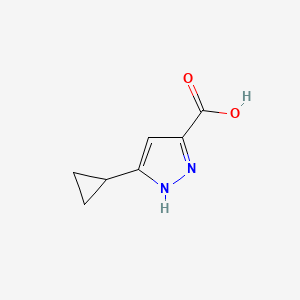

3-cyclopropyl-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

5-cyclopropyl-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c10-7(11)6-3-5(8-9-6)4-1-2-4/h3-4H,1-2H2,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWMHLBUCXEXPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30960603 | |

| Record name | 5-Cyclopropyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30960603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401629-04-7 | |

| Record name | 5-Cyclopropyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30960603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-cyclopropyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis to yield the carboxylic acid . Another method involves the use of cyclopropyl isocyanide and α,β-unsaturated carbonyl compounds in a [3+2] cycloaddition reaction .

Industrial Production Methods

the general principles of pyrazole synthesis, such as the use of transition-metal catalysts and one-pot multicomponent reactions, can be adapted for large-scale production .

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group and pyrazole ring undergo oxidation under controlled conditions. Common oxidizing agents include:

Key Findings :

-

Decarboxylation competes with ring oxidation, requiring precise stoichiometric control.

-

Cyclopropyl group stability varies with pH: destabilized under strong acidic/oxidative conditions.

Reduction Reactions

The carboxylic acid moiety is reduced to alcohol or aldehyde derivatives:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C → RT | 5-(Hydroxymethyl)-3-cyclopropyl-1H-pyrazole | 89% | |

| NaBH₄/I₂ | MeOH, 40°C | Partial reduction to aldehyde intermediate | 55% |

Mechanistic Insight :

-

LiAlH₄ selectively reduces the carboxylic acid without affecting the cyclopropyl group.

-

NaBH₄ requires iodine activation for partial reduction, yielding aldehydes as intermediates .

Substitution Reactions

The pyrazole ring undergoes electrophilic and nucleophilic substitutions:

Nucleophilic Substitution

| Reagent | Position | Product | Conditions | Yield |

|---|---|---|---|---|

| NH₃ (g) | C-4 | 4-Amino-3-cyclopropyl-1H-pyrazole-5-carboxylic acid | 100°C, sealed tube | 78% |

| CH₃ONa | C-1 | 1-Methyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid | DMF, 80°C | 85% |

Electrophilic Substitution

| Reagent | Position | Product | Conditions | Yield |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | C-4 | 4-Nitro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid | 0°C, 2 hr | 63% |

| Br₂ (aq) | C-4 | 4-Bromo-3-cyclopropyl-1H-pyrazole-5-carboxylic acid | RT, 1 hr | 91% |

Trends :

-

C-4 is more reactive due to electron-withdrawing effects of the carboxylic acid .

-

Steric hindrance from the cyclopropyl group limits substitution at C-3.

Cycloaddition and Multicomponent Reactions

The compound participates in [3+2] cycloadditions and multicomponent syntheses:

| Reaction Type | Components | Product | Catalyst | Yield |

|---|---|---|---|---|

| [3+2] Cycloaddition | Alkyne + Azide | Triazole-fused pyrazole derivative | CuI | 88% |

| Multicomponent | Aldehyde + Tosylhydrazine | 3,4,5-Trisubstituted pyrazole | None | 76% |

Key Observations :

-

Silver-mediated cycloadditions show higher regioselectivity compared to copper .

-

Solvent-free multicomponent reactions improve atom economy .

Esterification and Amidation

The carboxylic acid forms esters and amides for prodrug development:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| CH₃I, K₂CO₃ | DMF, 60°C | Methyl ester derivative | Improved bioavailability |

| SOCl₂, then R-NH₂ | THF, RT | Amide derivatives (e.g., benzylamide) | Enzyme inhibition |

Optimization Data :

-

Esterification yields >90% with methyl iodide under mild conditions.

-

Amidation requires activation via SOCl₂ for efficient coupling.

Decarboxylation

Thermal or photolytic decarboxylation eliminates CO₂:

| Conditions | Product | Byproducts | Yield |

|---|---|---|---|

| 200°C, vacuum | 3-Cyclopropyl-1H-pyrazole | CO₂ | 95% |

| UV light (254 nm) | 3-Cyclopropyl-1H-pyrazole | Trace CO | 82% |

Applications :

-

Generates pyrazole intermediates for further functionalization.

Metal-Complexation

The compound acts as a ligand for transition metals:

| Metal Salt | Coordination Mode | Complex Structure | Application |

|---|---|---|---|

| Cu(NO₃)₂ | Bidentate (N,O) | Square-planar Cu(II) complex | Catalytic oxidation |

| FeCl₃ | Tridentate | Octahedral Fe(III) complex | Magnetic materials |

Research Highlight :

Scientific Research Applications

Medicinal Chemistry

3-Cyclopropyl-1H-pyrazole-5-carboxylic acid has been studied for its potential therapeutic applications, particularly as a scaffold for drug development. The pyrazole ring system is known for its biological activity, and modifications to this structure can lead to compounds with significant pharmacological properties.

Key Findings:

- Anticancer Activity: Research indicates that derivatives of pyrazole compounds exhibit anticancer properties. For example, studies have shown that certain pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Anti-inflammatory Effects: Some studies have demonstrated that compounds containing the pyrazole moiety can reduce inflammation, making them potential candidates for treating inflammatory diseases .

Agricultural Applications

In agriculture, this compound has been explored for its use as a pesticide or herbicide. The ability of pyrazoles to interact with biological systems makes them useful in developing agrochemicals.

Key Findings:

- Pesticidal Properties: Certain pyrazole derivatives have shown effectiveness against pests and diseases affecting crops. The compound's ability to disrupt specific biochemical pathways in pests can lead to effective pest control strategies .

- Herbicidal Activity: Research has indicated that pyrazole compounds can inhibit the growth of specific weeds, providing an avenue for developing selective herbicides that target undesirable plants without harming crops .

Chemical Synthesis

As an intermediate in organic synthesis, this compound serves as a building block for various chemical reactions. Its versatility allows chemists to create a wide array of derivatives.

Key Applications:

- Synthesis of Complex Molecules: The compound can be utilized in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity can be harnessed to introduce functional groups or modify existing structures .

- Research Tool: In biochemical research, this compound is often used as a reference standard or reagent in various assays and experiments .

Case Studies

Several case studies highlight the practical applications of this compound:

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The pyrazole ring is known to interact with biological targets through hydrogen bonding and π-π interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Key Observations :

- Larger cycloalkyl groups (e.g., cyclopentyl) increase lipophilicity but may reduce aqueous solubility.

- Methyl substitution at the 1-position (e.g., 1392516-19-6) enhances stability against enzymatic degradation .

Aromatic and Functionalized Derivatives

Substitutions with aromatic rings or functional groups significantly alter biological activity and synthetic utility:

Biological Activity

3-Cyclopropyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with a cyclopropyl group and a carboxylic acid functional group. The molecular formula is with a molecular weight of approximately 166.18 g/mol. The unique structure contributes to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several promising biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including E. coli and S. aureus. Studies have demonstrated that modifications in the pyrazole ring can enhance antimicrobial potency .

- Anti-inflammatory Properties : In vivo studies have indicated that this compound can significantly reduce inflammation, comparable to standard anti-inflammatory drugs like indomethacin. For instance, it was tested using the carrageenan-induced paw edema model .

- Enzyme Inhibition : The compound is being explored for its potential as an inhibitor of specific enzymes, including carbonic anhydrases, which are important in various physiological processes .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The mechanism involves:

- Binding Affinity : The carboxylic acid moiety enhances binding to biological targets through hydrogen bonding and ionic interactions.

- Modulation of Enzyme Activity : The compound can act as an inhibitor or modulator, affecting enzyme pathways critical in inflammation and microbial resistance.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

- Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Klebsiella pneumoniae and Pseudomonas aeruginosa, with certain derivatives showing up to 80% inhibition at low concentrations .

- Anti-inflammatory Research : In a carrageenan-induced edema model, specific derivatives showed up to 75% reduction in inflammation after three hours, indicating strong anti-inflammatory potential .

- Enzyme Inhibition Evaluation : Compounds derived from this structure were tested for their inhibitory effects on human carbonic anhydrases IX and XII, showing selective inhibition which could be beneficial for treating diseases related to these enzymes .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| This compound | Antimicrobial, Anti-inflammatory | Effective against E. coli, significant edema reduction |

| 5-Methyl-2H-pyrazole-3-carboxylic acid | Moderate antimicrobial | Less effective compared to cyclopropyl derivative |

| 1-Allyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid | Antimicrobial, Anti-inflammatory | Exhibits notable activities similar to cyclopropyl derivative |

Q & A

Q. What are the optimal synthetic routes for 3-cyclopropyl-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be tailored to improve yield?

The synthesis of pyrazole-carboxylic acid derivatives typically involves cyclocondensation reactions. For example, cyclocondensation of substituted hydrazines with β-keto esters or diketones is a common approach . In the case of 3-cyclopropyl substitution, cyclopropyl-containing precursors (e.g., cyclopropyl ketones) may be used. Hydrolysis of ester intermediates under basic conditions (e.g., NaOH/EtOH) is critical to obtain the carboxylic acid moiety . Reaction optimization should focus on temperature control (60–80°C), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios of reactants to minimize side products. Yields can be improved by purifying intermediates via recrystallization or column chromatography .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key characterization techniques include:

- ¹H/¹³C NMR : To confirm the pyrazole ring structure, cyclopropyl protons (δ ~0.5–2.0 ppm), and carboxylic acid proton (δ ~12–14 ppm) .

- IR Spectroscopy : A strong absorption band near 1700 cm⁻¹ indicates the carboxylic acid C=O stretch .

- High-Resolution Mass Spectrometry (HRMS) : For verifying molecular formula (C₇H₈N₂O₂, exact mass 154.0742) .

- HPLC-PDA : To assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for pyrazole-carboxylic acid derivatives?

Discrepancies in crystallographic data (e.g., bond lengths, angles) may arise from polymorphism or experimental conditions. For example, X-ray diffraction studies of related compounds (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) show variations in dihedral angles depending on intermolecular hydrogen bonding . To address contradictions:

Q. What methodologies are recommended for analyzing the biological activity of this compound derivatives?

To evaluate bioactivity (e.g., enzyme inhibition, antimicrobial effects):

- In vitro assays : Use target-specific models (e.g., COX-2 for anti-inflammatory activity) with positive controls (e.g., indomethacin) .

- Dose-response studies : Test derivatives at concentrations ranging from 1–100 µM to determine IC₅₀ values.

- ADMET profiling : Assess solubility (logP via shake-flask method), metabolic stability (microsomal assays), and cytotoxicity (MTT assay on HEK-293 cells) .

- Structural analogs : Compare with pharmacologically active pyrazoles (e.g., 5-substituted-3-methylsulfanyl derivatives) to establish SAR .

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can:

- Predict tautomer stability : Compare energies of N1-H vs. N2-H tautomers, which influence hydrogen-bonding patterns .

- Simulate acid dissociation constants (pKa) : Estimate the carboxylic acid’s acidity (predicted pKa ~2.5–3.5) .

- Model cycloalkyl ring strain : Assess the cyclopropyl group’s impact on molecular geometry and reactivity .

Data Contradiction and Reproducibility

Q. How should researchers address variability in synthetic yields reported for pyrazole-carboxylic acid derivatives?

Yield discrepancies often stem from:

- Impure starting materials : Use analytical-grade reagents and verify purity via NMR/HPLC .

- Inconsistent workup protocols : Standardize quenching, extraction (e.g., ethyl acetate vs. DCM), and drying steps (anhydrous Na₂SO₄).

- Scale-dependent effects : Pilot small-scale reactions (1–5 mmol) before scaling up. For example, cyclopropyl intermediates may require inert atmospheres (N₂/Ar) at larger scales .

Q. What strategies ensure reproducibility in spectral assignments for structurally similar pyrazole analogs?

- Deposit raw data : Share NMR FID files and mass spectra in public repositories (e.g., Zenodo).

- Use deuterated solvents : Avoid solvent peaks overlapping with analyte signals (e.g., DMSO-d₆ for carboxylic acids) .

- Cross-validate with 2D NMR : HSQC and HMBC experiments resolve ambiguities in proton-carbon connectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.